molecular formula C25H27N5O2 B2921103 3-benzyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 850244-77-8

3-benzyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2921103
CAS No.: 850244-77-8
M. Wt: 429.524
InChI Key: WISJVHHINPPZAV-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic xanthine-derived purine-dione family, characterized by a pyrimido[2,1-f]purine core with substitutions at the 1-, 3-, 7-, and 9-positions. Its synthesis typically involves alkylation or condensation reactions under reflux conditions, though solvent-free microwave-assisted methods are emerging .

Properties

IUPAC Name

3-benzyl-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-18-15-28(14-13-19-9-5-3-6-10-19)24-26-22-21(29(24)16-18)23(31)30(25(32)27(22)2)17-20-11-7-4-8-12-20/h3-12,18H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISJVHHINPPZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of xanthine derivatives known for their diverse pharmacological properties, including anti-inflammatory and neuroprotective effects. This article aims to summarize the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C22H26N4O2\text{C}_{22}\text{H}_{26}\text{N}_4\text{O}_2

This compound features a complex arrangement that includes multiple methyl and phenethyl substituents on a purine scaffold. The presence of these groups is believed to enhance its solubility and biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Adenosine Receptor Modulation : It has been shown to interact with adenosine receptors (A1 and A2A), which play critical roles in various physiological processes. For instance:
    • Compounds similar to this one have demonstrated high affinity for A1 receptors with K_i values in the low nanomolar range (e.g., 13.6 nM) and moderate affinity for A2A receptors (K_i values around 282 nM) .
  • Inhibition of Monoamine Oxidase B (MAO-B) : Some derivatives exhibit inhibitory effects on MAO-B, an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of dopamine in the brain, potentially benefiting conditions like Parkinson's disease .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundTargetK_i / IC50 ValueReference
3-benzyl-1,7-dimethyl...A1 AR180 nM
3-benzyl-1,7-dimethyl...A2A AR282 nM
3-benzyl-1,7-dimethyl...MAO-B508 nM
Related derivative (20e)A1 AR180 nM
Related derivative (20h)A2A AR149 nM

Case Studies

Several studies have investigated the therapeutic potential of compounds similar to this compound:

Case Study 1: Neuroprotective Effects
A study focusing on neurodegenerative diseases highlighted that derivatives with similar structures showed significant neuroprotective effects in vitro by modulating adenosine receptor activity and inhibiting MAO-B. These findings suggest potential applications in treating conditions like Alzheimer's and Parkinson's disease .

Case Study 2: Anti-inflammatory Activity
Another investigation revealed that certain xanthine derivatives exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that compounds like 3-benzyl-1,7-dimethyl... could be beneficial in managing inflammatory disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Key Positions

Table 1: Substituent Profiles and Physicochemical Properties
Compound Name 3-Position 9-Position Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Target Compound Benzyl Phenethyl Data Unavailable N/A Pending (similar to )
1,3-Dimethyl-9-(prop-2-ynyl)-... (Compound 24) Methyl Propargyl 203–206 93 IR: 1,701 cm⁻¹ (C=O); NMR: δ 3.35 (N3CH3)
9-(2,4-Dimethoxyphenyl)-3-benzyl-... Benzyl 2,4-Dimethoxyphenyl Not reported N/A ACD/IUPAC nomenclature
9-(2-Chloro-6-fluorobenzyl)-... Methyl Halogenated benzyl Not reported N/A Microwave synthesis
  • 9-Position : The phenethyl group enhances hydrophobic interactions relative to propargyl (Compound 24) or aryl groups (), which may improve blood-brain barrier penetration .

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